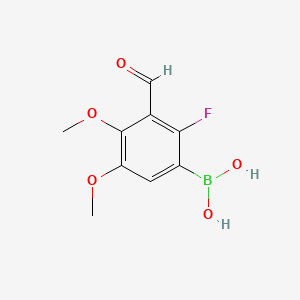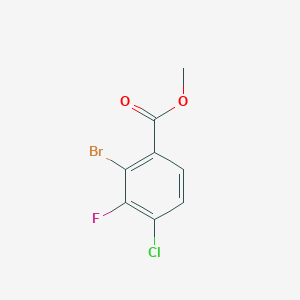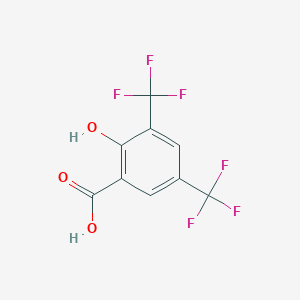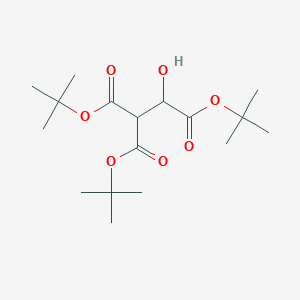
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C17H30O7 and a molecular weight of 346.4159 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups and a hydroxyethane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate typically involves the esterification of 2-hydroxyethane-1,1,2-tricarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Análisis De Reacciones Químicas
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate involves its ability to act as a protecting group for carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the carboxylate sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparación Con Compuestos Similares
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate can be compared with similar compounds such as:
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: This compound also contains tert-butyl groups and is used in similar applications.
Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Another compound with tert-butyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of a hydroxyethane backbone, which provides distinct reactivity and applications .
Propiedades
Fórmula molecular |
C17H30O7 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
tritert-butyl 2-hydroxyethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H30O7/c1-15(2,3)22-12(19)10(13(20)23-16(4,5)6)11(18)14(21)24-17(7,8)9/h10-11,18H,1-9H3 |
Clave InChI |
RFPPYLPANJWIFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


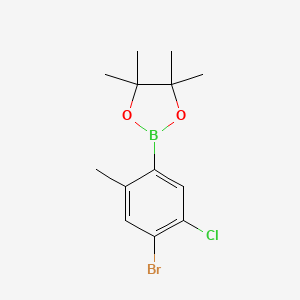
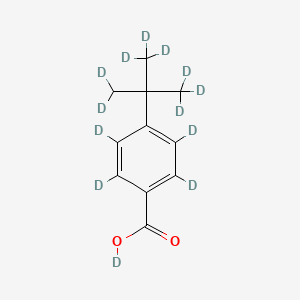
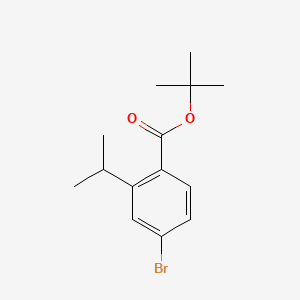
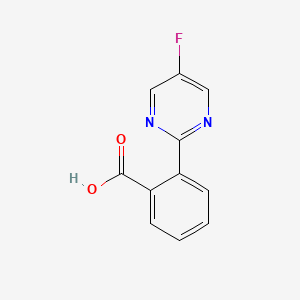
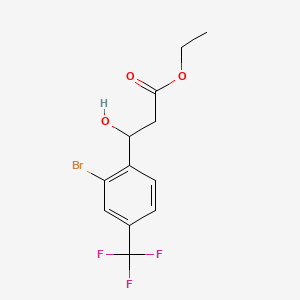
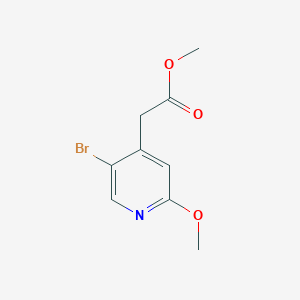
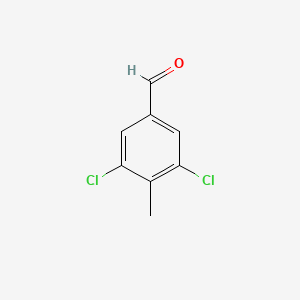
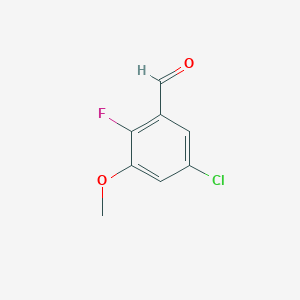
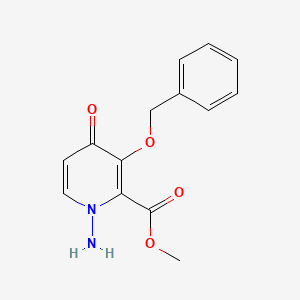
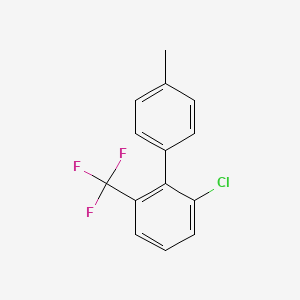
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
